molecular formula C12H20F3NO B3060787 Acetamide, N-9-decenyl-2,2,2-trifluoro- CAS No. 85657-91-6

Acetamide, N-9-decenyl-2,2,2-trifluoro-

Cat. No. B3060787
CAS RN: 85657-91-6
M. Wt: 251.29 g/mol
InChI Key: XYRSNIPQOBJXDR-UHFFFAOYSA-N
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Description

Acetamide, N-9-decenyl-2,2,2-trifluoro- is a chemical compound with the molecular formula C14H22F3NO. It is a colorless liquid with a characteristic odor and is primarily used in scientific research applications. This compound has gained significant attention due to its potential as a promising drug candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of Acetamide, N-9-decenyl-2,2,2-trifluoro- is not fully understood. However, it has been suggested that it exerts its therapeutic effects through the inhibition of various enzymes and proteins involved in disease progression. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is implicated in Alzheimer's disease.
Biochemical and Physiological Effects
Acetamide, N-9-decenyl-2,2,2-trifluoro- has been shown to have various biochemical and physiological effects. It has been reported to exhibit antioxidant activity, which may be beneficial in the treatment of neurodegenerative disorders. Additionally, it has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Acetamide, N-9-decenyl-2,2,2-trifluoro- in lab experiments is its potential as a drug candidate for the treatment of various diseases. Additionally, it is relatively easy to synthesize and purify, making it a convenient compound for research purposes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on Acetamide, N-9-decenyl-2,2,2-trifluoro-. One area of interest is its potential as a drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the development of more efficient and cost-effective synthesis methods for Acetamide, N-9-decenyl-2,2,2-trifluoro- may facilitate its use in future research.

Scientific Research Applications

Acetamide, N-9-decenyl-2,2,2-trifluoro- has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antifungal, and antibacterial activities. Additionally, it has been investigated for its potential use as a drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-dec-9-enyl-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F3NO/c1-2-3-4-5-6-7-8-9-10-16-11(17)12(13,14)15/h2H,1,3-10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRSNIPQOBJXDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCNC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70464796
Record name Acetamide, N-9-decenyl-2,2,2-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, N-9-decenyl-2,2,2-trifluoro-

CAS RN

85657-91-6
Record name Acetamide, N-9-decenyl-2,2,2-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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